![molecular formula C9H4F2O B2691884 3-Ethynyl-2,6-difluorobenzaldehyde CAS No. 2460750-17-6](/img/structure/B2691884.png)
3-Ethynyl-2,6-difluorobenzaldehyde
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Overview
Description
3-Ethynyl-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula C9H4F2O and a molecular weight of 166.13 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for 3-Ethynyl-2,6-difluorobenzaldehyde is1S/C9H4F2O/c1-2-6-3-4-8 (10)7 (5-12)9 (6)11/h1,3-5H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. It has a storage temperature of -10 degrees . The compound’s refractive index, boiling point, melting point, and other physical and chemical properties are not available in the retrieved data.
Scientific Research Applications
Organic Synthesis and Catalysis
- Base-Catalyzed Cyclocondensation Reactions : The reaction of 2,6-difluorobenzaldehyde with ethyl cyanoacetate and thiourea in the presence of potassium carbonate yields a mixture of cis- and trans-5,6-dihydro-2-thiouracil derivatives, demonstrating its utility in synthesizing heterocyclic compounds resistant to atmospheric oxidation (Al-Omar et al., 2010).
- Metal-Catalyzed Reductive Etherification : In(OTf)3 catalyzed reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes showcases the potential of 2,6-difluorobenzaldehyde derivatives in generating novel symmetrical dibenzyl ethers and thioethers under solvent-free conditions, highlighting its role in the development of new synthetic methodologies (Prajapati et al., 2019).
Materials Science and Crystal Engineering
- Crystal Engineering with Substituted Ethynylbenzenes : The crystal structures of para-substituted ethynylbenzene derivatives, including 4-ethynylbenzaldehyde, show that the molecular packing consists of infinite chains of molecules linked by intermolecular C–H⋯O hydrogen bonds, indicating the significance of ethynyl-substituted benzaldehydes in designing materials with specific supramolecular interactions (Dai et al., 2004).
Pharmacological and Biological Applications
- Synthesis and Anticancer Activity : The preparation of novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine, and 2-iminopyridine derivatives from reactions involving 2,6-difluorobenzaldehyde demonstrates the compound's utility in creating pharmacologically active molecules. Some of these compounds exhibited significant anticancer activity against human tumor cell lines, underscoring the potential of 3-Ethynyl-2,6-difluorobenzaldehyde derivatives in medicinal chemistry research (Al-Abdullah, 2011).
Safety And Hazards
The safety information available indicates that 3-Ethynyl-2,6-difluorobenzaldehyde is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .
properties
IUPAC Name |
3-ethynyl-2,6-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2O/c1-2-6-3-4-8(10)7(5-12)9(6)11/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQDUTRKVJBXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C(=C(C=C1)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-2,6-difluorobenzaldehyde |
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